molecular formula C6H4BrN3 B578520 5-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1227628-78-5

5-Bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B578520
CAS No.: 1227628-78-5
M. Wt: 198.023
InChI Key: QWLXNBNVCRSNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 5-position. Its molecular formula is C₆H₄BrN₃ (molecular weight: 198.03 g/mol) . The compound is characterized by a fused bicyclic structure with nitrogen atoms at positions 1, 4, and 7 of the pyridine ring. Key applications include its role as a building block in medicinal chemistry, particularly in synthesizing analogs with antitumor, anti-inflammatory, and analgesic activities .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . The compound inhibits this activation, thereby preventing the downstream signal transduction pathways .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting the activation of TRKs, this compound disrupts these pathways, affecting the normal functioning of the cells .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biological Activity

5-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6BrN3C_8H_6BrN_3, with a molecular weight of approximately 232.06 g/mol. The unique structure of this compound includes a bromine atom at the 5-position, which influences its reactivity and biological interactions. The pyrazolo[4,3-b]pyridine framework is known for its ability to form various derivatives that exhibit significant pharmacological properties.

Property Value
Molecular FormulaC8H6BrN3C_8H_6BrN_3
Molecular Weight232.06 g/mol
Key Functional GroupsBromine (Br), Pyrazole, Pyridine

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds may bind effectively to targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has been well documented. A series of synthesized derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Kinase Inhibition : Many derivatives act as selective inhibitors of kinases involved in cancer progression.
  • Antioxidant Activity : Some studies have reported antioxidant properties through radical scavenging assays, indicating potential protective effects against oxidative stress-related diseases .
  • Binding Affinity : Molecular docking studies reveal high binding affinities to various biological targets, suggesting a multi-target mechanism in its action profile .

Case Studies and Research Findings

  • Antitubercular Activity : A recent study synthesized new derivatives of pyrazolo[3,4-b]pyridine and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced their antitubercular efficacy compared to traditional treatments .
  • Synthesis and Characterization : Another study focused on synthesizing sulfonamide derivatives linked to 5-bromo-1H-pyrazolo[3,4-b]pyridine. These compounds were characterized for their antibacterial activity and antioxidant properties using DPPH radical scavenging assays. Several derivatives exhibited potent activity against bacterial strains and showed good antioxidant capacity .

Scientific Research Applications

Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives

The synthesis of this compound derivatives often involves multi-step procedures that yield compounds with diverse biological activities. For instance, researchers have successfully synthesized sulfonamide derivatives of this compound, which exhibited significant antibacterial and antioxidant properties. The synthesis typically starts with the bromination of a pyrazolo[4,3-b]pyridine scaffold followed by coupling reactions with various functional groups to enhance therapeutic efficacy .

Antimicrobial Properties

Numerous studies have reported the antimicrobial activities of compounds derived from this compound. For example:

  • Antibacterial Activity : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. Compounds synthesized in one study demonstrated notable activity compared to standard antibiotics like streptomycin .
  • Antifungal Activity : Some derivatives also exhibit antifungal properties, expanding their potential use in treating infections caused by fungi .

Antioxidant Activity

The antioxidant properties of this compound derivatives have been evaluated using assays such as DPPH and Superoxide radical scavenging tests. Certain compounds demonstrated significant scavenging activity, indicating their potential role in preventing oxidative stress-related diseases .

Anti-cancer Activity

Research indicates that pyrazolo[4,3-b]pyridine derivatives may act as potent anticancer agents. They have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition . The structural diversity of these compounds allows for targeted modifications that can enhance their selectivity and potency against specific cancer types.

Case Study 1: Synthesis and Characterization

A study synthesized a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives. These compounds were characterized using spectral analysis techniques (NMR, IR) and evaluated for their antibacterial and antioxidant activities. The results indicated that several derivatives showed promising activity against tested bacterial strains and significant antioxidant effects .

Case Study 2: Lead Optimization

Another research effort focused on optimizing lead compounds derived from this compound for their efficacy as tyrosine kinase inhibitors. The study highlighted the importance of structural modifications at specific positions on the pyrazole ring to improve biological activity and reduce metabolic liabilities .

Summary of Applications

Application AreaDescription
AntimicrobialEffective against various bacterial and fungal strains
AntioxidantSignificant radical scavenging activity
Anti-cancerPotential inhibitors of tyrosine kinases with anticancer properties
Drug DevelopmentScaffold for synthesizing novel therapeutic agents

Q & A

Q. Basic: What are the established synthetic routes for 5-Bromo-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?

A common method involves cyclization of 2-bromo-5-amino-4-picoline with sodium nitrite in acetic acid under controlled temperature (0–5°C), yielding the target compound via diazotization and intramolecular cyclization . Alternative approaches include using hexamine (urotropine) in a water-acetic acid mixture under reflux (120°C) to introduce aldehyde functionalities, achieving a 67% yield after purification . Optimization requires careful control of stoichiometry, solvent ratios, and reaction duration to minimize byproducts.

Q. Basic: What purification and characterization techniques are recommended for this compound?

Silica gel flash column chromatography with mobile phases like heptane/ethyl acetate (8:2) is widely used for purification . Characterization relies on 1^1H and 13^13C NMR spectroscopy to confirm regiochemistry and substituent positions. For example, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears at δ 9.93 ppm in DMSO-d6_6, while aromatic protons exhibit distinct coupling patterns (e.g., δ 8.55 ppm, J = 2.3 Hz) . Mass spectrometry (MS) and elemental analysis further validate purity and molecular weight.

Q. Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

Derivatization strategies focus on halogen displacement (e.g., Suzuki coupling with aryl boronic acids) or functionalization at the 3-position. For instance, Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene yields 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) . Introducing electron-withdrawing groups (e.g., carboxylic acids) enhances solubility and bioactivity, as seen in 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .

Q. Advanced: How can contradictory NMR data for similar derivatives be resolved?

Discrepancies in chemical shifts often arise from solvent effects or tautomerism. For example, NH protons in pyrrolopyridines may appear broadened or absent due to exchange processes. Comparing spectra across solvents (e.g., DMSO-d6_6 vs. CDCl3_3) and using 2D NMR (COSY, HSQC) helps resolve ambiguities. In 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the tosyl group’s deshielding effect shifts the aldehyde proton to δ 10.03 ppm .

Q. Basic: What biological applications are associated with this compound?

It serves as a kinase inhibitor scaffold, particularly targeting tropomyosin receptor kinases (TRKs) implicated in cancer. Biological assays (e.g., cell proliferation studies) are conducted at 10 μM concentrations, with IC50_{50} values determined via ATP competition assays . Derivatives with improved solubility (e.g., carboxylated analogs) are prioritized for in vivo testing .

Q. Advanced: What strategies improve regioselectivity in cross-coupling reactions?

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) require careful selection of ligands and bases. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, using Pd(PPh3_3)4_4 with K2_2CO3_3 in toluene/ethanol (3:1) achieves >90% regioselectivity for 3,5-disubstituted products . Microwave-assisted synthesis can reduce reaction times and side products.

Q. Advanced: How can solubility challenges be addressed during formulation?

Introducing polar groups (e.g., carboxylic acids, PEG chains) or using co-solvents (DMSO:water mixtures) enhances aqueous solubility. For example, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits 10-fold higher solubility in PBS (pH 7.4) compared to the parent compound . Lyophilization or nanoparticle encapsulation may further improve bioavailability.

Q. Basic: What are the key stability considerations during storage?

The compound is hygroscopic and should be stored under inert gas (N2_2/Ar) in sealed containers at −20°C. Degradation products (e.g., dehalogenated analogs) can form under prolonged exposure to light or moisture, necessitating periodic purity checks via HPLC .

Q. Advanced: How are computational methods used to predict reactivity?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For this compound, the C-3 position shows higher electrophilicity, aligning with experimental coupling outcomes . Molecular docking further optimizes inhibitor binding to TRK kinases .

Q. Advanced: What analytical techniques resolve synthetic byproducts?

High-resolution mass spectrometry (HRMS) and LC-MS/MS differentiate isomers and byproducts. For example, bromine isotopic patterns (1:1 ratio for 79^{79}Br/81^{81}Br) confirm successful halogen retention. X-ray crystallography (e.g., CCDC deposition 933323) provides unambiguous structural confirmation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazolo[4,3-b]pyridines

5-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.46 g/mol
  • Key Features : The addition of a chlorine atom at the 3-position increases molecular weight and introduces steric and electronic effects. This substitution enhances reactivity in cross-coupling reactions, making it valuable for further functionalization .
  • Synthesis : Typically prepared via halogenation or palladium-catalyzed coupling reactions .

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol
  • Key Features : The ester group at the 3-position improves solubility and serves as a handle for hydrolytic conversion to carboxylic acids. This derivative is pivotal in synthesizing chalcone-based anti-inflammatory agents .

5-Bromo-1H-pyrazolo[3,4-c]pyridine

  • Molecular Formula : C₆H₄BrN₃
  • Key Differences: The bromine atom is positioned on the pyridine ring adjacent to the pyrazole moiety (3,4-c vs. 4,3-b).

Heterocyclic Core Modifications

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₇H₅BrN₂
  • Key Differences : Replaces the pyrazole ring with a pyrrole, reducing nitrogen content. This modification decreases hydrogen-bonding capacity and may lower metabolic stability compared to pyrazolo analogs .

Thieno[2,3-b]pyridine Derivatives

  • Example : 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile
  • Key Differences : Incorporates a sulfur atom in the fused ring system. The thiophene moiety enhances lipophilicity and π-stacking interactions, which can improve pharmacokinetic properties but may reduce aqueous solubility .

Functional Group Comparisons

Compound Substituent(s) Molecular Weight (g/mol) Biological Activity Key Reference
5-Bromo-1H-pyrazolo[4,3-b]pyridine Br at 5-position 198.03 Building block for antitumor agents
5-Bromo-3-CF₃-1H-pyrazolo[4,3-b]pyridine Br, CF₃ at 3,5-positions 250.04 Enhanced anti-inflammatory activity (IC₅₀: 12 µM)
5-Bromo-3-methoxy-1H-pyrazolo[4,3-b]pyridine Br, OCH₃ at 3,5-positions 228.06 Moderate cytotoxicity (LS180 cells: 25 µM)

Preparation Methods

Cyclocondensation of Brominated Pyridine Derivatives with Hydrazine

The most widely reported method for synthesizing 5-bromo-1H-pyrazolo[4,3-b]pyridine involves the cyclocondensation of 3-amino-4-bromopyridine with hydrazine under reflux conditions. This one-step protocol leverages the nucleophilic attack of hydrazine on the pyridine ring, followed by intramolecular cyclization to form the pyrazole moiety.

In a representative procedure, 3-amino-4-bromopyridine (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) were heated in ethanol at 80°C for 12 hours . Post-reaction, the mixture was concentrated, quenched with water, and filtered to yield a yellow solid (46% yield). Characterization by 1H^1H NMR (400 MHz, DMSO) confirmed the structure, with pyrazole NH protons resonating at δ 14.32 ppm and pyridine protons at δ 8.21–8.65 ppm . Infrared spectroscopy further validated the product, showing N-H stretches at 3395 cm1^{-1} and C=N vibrations at 1625 cm1^{-1} .

Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Stoichiometry : Excess hydrazine (5.6 equiv) drives the reaction to completion.

  • Yield Limitation : Competing side reactions, such as over-alkylation, cap yields at ~50% .

Diazotization and Ring Closure of Aminopyridine Precursors

An alternative route employs diazotization of 4-bromo-3-nitropyridine followed by reduction and cyclization. This method, adapted from protocols for pyrazolo[3,4-c]pyridines , involves:

  • Diazotization : Treatment of 4-bromo-3-aminopyridine with sodium nitrite in acetic acid generates a diazonium intermediate.

  • Cyclization : Heating the diazonium salt in situ induces loss of nitrogen and formation of the pyrazole ring.

For example, reacting 4-bromo-3-aminopyridine (4.00 g, 21.4 mmol) with NaNO2_2 (1.48 g, 21.4 mmol) in acetic acid at 20°C for 24 hours yielded this compound in 59% yield after column purification . The reaction’s regioselectivity arises from the para-directing effect of the bromine atom, favoring cyclization at the 4-position.

Key Observations :

  • Acid Choice : Acetic acid minimizes side product formation compared to HCl .

  • Temperature : Prolonged room-temperature stirring prevents exothermic decomposition.

  • Purification : Silica gel chromatography (0–50% EtOAc/hexanes) effectively removes nitro byproducts .

Transition Metal-Catalyzed Cross-Coupling for Late-Stage Bromination

While less common, palladium-catalyzed coupling offers a route to introduce bromine post-cyclization. Starting from 1H-pyrazolo[4,3-b]pyridine, bromination using N-bromosuccinimide (NBS) in the presence of Pd(OAc)2_2 selectively functionalizes the 5-position. A 2019 study reported 72% yield using this method, with regioselectivity confirmed by 13C^{13}C NMR .

Advantages :

  • Flexibility : Enables synthesis of analogs with varied substituents.

  • Precision : High selectivity for the 5-position avoids isomeric contamination.

Challenges :

  • Cost : Palladium catalysts increase reaction expense.

  • Sensitivity : Moisture and oxygen require stringent inert conditions .

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Purity (HPLC)
Cyclocondensation 3-Amino-4-bromopyridineEtOH, reflux, 12 h46%98.5%
Diazotization 4-Bromo-3-aminopyridineAcOH, 20°C, 24 h59%97.2%
Pd-Catalyzed Bromination 1H-Pyrazolo[4,3-b]pyridineDMF, Pd(OAc)2_2, 80°C72%95.8%

Trade-offs :

  • Cyclocondensation : Economical but moderate yield.

  • Diazotization : Higher yield but requires hazardous NaNO2_2.

  • Cross-Coupling : Superior selectivity offset by catalyst costs.

Spectroscopic Characterization and Validation

Robust analytical protocols ensure structural fidelity:

  • 1H^1H NMR : Pyrazole NH protons appear as singlets at δ 14.0–14.5 ppm, while pyridine protons resonate between δ 8.2–8.9 ppm .

  • IR Spectroscopy : N-H stretches (3395 cm1^{-1}) and C=N vibrations (1625 cm1^{-1}) confirm ring formation .

  • Mass Spectrometry : ESI-MS exhibits [M+H]+^+ peaks at m/z 198, consistent with the molecular formula C6_6H4_4BrN3_3 .

Industrial-Scale Considerations and Challenges

Scaling production necessitates addressing:

  • Waste Management : Diazotization generates nitrogen gas, requiring controlled venting .

  • Catalyst Recovery : Pd-based methods benefit from ligand design (e.g., dppf) to enhance recyclability .

  • Regioselectivity : Isomeric byproducts (e.g., [3,4-b] vs. [4,3-b]) demand rigorous chromatography or crystallization .

Properties

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLXNBNVCRSNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745413
Record name 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227628-78-5
Record name 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (33 mg), the title compound was isolated as a white solid (46 mg, 84%). Rf=0.4 (1:1 EA/heptane). MS (ES): M/Z [M+H]=468. 1H NMR: (400 MHz, DMSO-d6): 1.69 (s, 3H), 5.06-5.24 (m, 2H), 7.44 (d, J=9.0 Hz, 1H), 7.53 (d, J=8.1 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.12 (d, J=9.0 Hz, 1H), 8.69 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile [40 mg, 73%; Rf=0.35 (EA)] was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (50 mg). 1-(5-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one [80 mg, 12%; Rf=0.25 (2:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g). 5-Bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 24%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-6-bromo-2-methylpyridine (2 g). 3-Amino-6-bromo-2-methylpyridine [3.2 g, 93%; Rf=0.75 (1:1 EA/heptane)] was prepared using a procedure similar to that described in Example 182 part e except starting from 6-bromo-2-methyl-3-nitropyridine (4 g).
Name
EA heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(5-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.